molecular formula C25H25FN4O B3008975 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 1226438-55-6

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3008975
CAS No.: 1226438-55-6
M. Wt: 416.5
InChI Key: CWQLKXROGCPLHI-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced through a coupling reaction with the 4-fluorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:

  • 1-(3-cyanoquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
  • 1-(6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Uniqueness

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano and ethyl groups on the quinoline core, along with the piperidine ring and carboxamide group, makes it a versatile compound for various applications.

Biological Activity

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C25H25ClN4O
Molecular Weight 426.94 g/mol
CAS Number Not available

The presence of a quinoline ring, a piperidine ring, and various functional groups such as cyano and fluorophenyl contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis, which is particularly relevant in cancer therapy.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes, leading to antimicrobial effects.

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Studies have shown that this compound may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting the integrity of microbial membranes, which leads to cell lysis.

Other Biological Activities

Additional studies have explored the compound's potential as an antiviral agent and its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

  • Anticancer Activity Study : In a study conducted by Queener et al., various quinoline derivatives were evaluated for their anticancer effects. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity against breast cancer cells (MCF7) .
  • Antimicrobial Efficacy : A comparative study on quinoline derivatives revealed that those containing cyano groups demonstrated superior antimicrobial activity compared to their non-cyano counterparts. This was attributed to increased lipophilicity and membrane permeability .
  • Mechanistic Insights : Research published in MDPI highlighted the importance of structural modifications in enhancing the biological efficacy of quinoline derivatives. The study emphasized that the introduction of specific functional groups could significantly alter the interaction with target enzymes .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
1-(3-cyano-6-methylquinolin-4-yl)-N-[phenyl]piperidineModerateLowEnzyme inhibition
1-(3-cyanoquinolin-4-yl)-N-[chlorophenyl]piperidineHighModerateReceptor binding
1-(3-cyano-6-ethylquinolin-4-yl)-N-[fluorophenyl]piperidineHighHighMembrane disruption

Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c1-2-17-5-8-23-22(13-17)24(20(14-27)16-28-23)30-11-9-19(10-12-30)25(31)29-15-18-3-6-21(26)7-4-18/h3-8,13,16,19H,2,9-12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQLKXROGCPLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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